molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

Cat. No.: B2701727
CAS No.: 179470-40-7
M. Wt: 205.261
InChI Key: JNXOUJRJXRSRLQ-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yloxy)-1-azabicyclo[222]octane is a bicyclic compound that features a pyrazine ring attached to an azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane typically involves the reaction of pyrazine derivatives with azabicyclo[2.2.2]octane precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable azabicyclo[2.2.2]octane precursor under basic conditions . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is unique due to its combination of a pyrazine ring and an azabicyclo[2.2.2]octane framework. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOUJRJXRSRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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